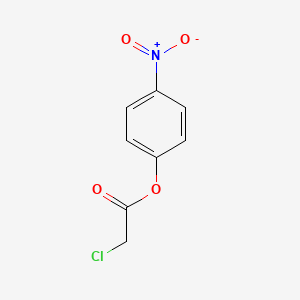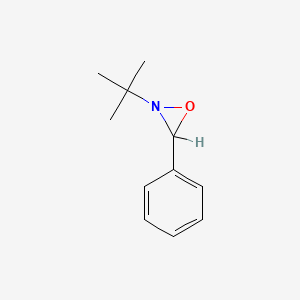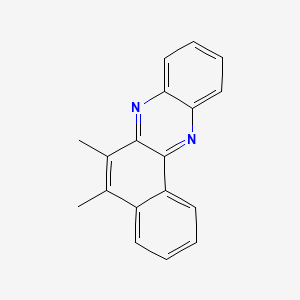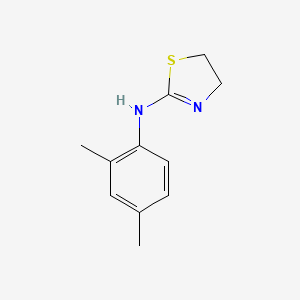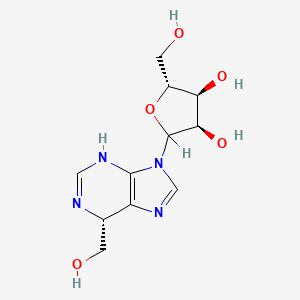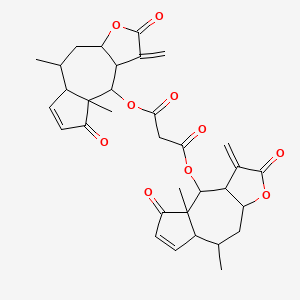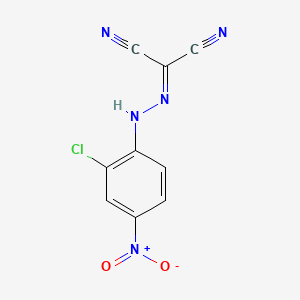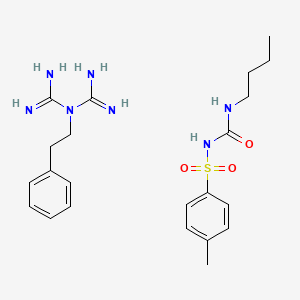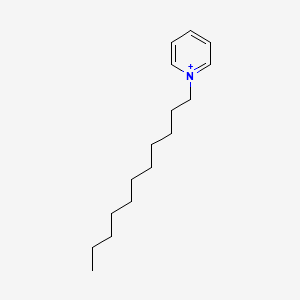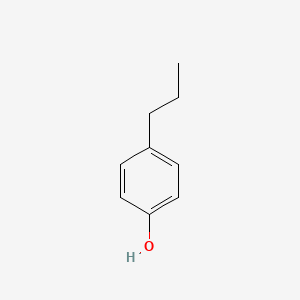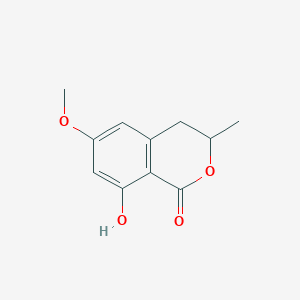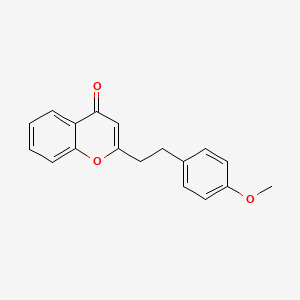
2-(4-Methoxyphenethyl)chromone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(4-methoxyphenyl)ethyl)chromone is a member of the class of chromones that is chromone which is substituted by a 2-(4-methoxyphenyl)ethyl group at position 2. It is found in agarwood, a fragrant resinous heartwood from trees of the genus Aquilaria. It has a role as a plant metabolite. It is a member of chromones and a monomethoxybenzene. It derives from a chromone.
Scientific Research Applications
Isolation from Natural Sources : This compound has been isolated from natural sources like Chinese eaglewood [Aquilaria sinensis (Lour.) Gilg]. Studies have focused on its structural analysis through MS and NMR spectroscopic analysis (Dai et al., 2009; Dai et al., 2010) *(Dai et al., 2009)* *(Dai et al., 2010)*.
Anticancer Properties : A synthetic chromone derivative, 4'-methoxy-2-styrylchromone, has been identified as an inhibitor of tumor cell proliferation. It blocks tumor cells in the G2/M phase of the cell cycle and interferes with microtubules, suggesting potential as an antimitotic agent (Marinho et al., 2008) *(Marinho et al., 2008)*.
Inhibition of Neutrophil Pro-Inflammatory Responses : New derivatives of 2-(2-phenylethyl)-4H-chromen-4-one from Aquilaria sinensis have shown inhibitory activities on neutrophil pro-inflammatory responses, suggesting a potential role in anti-inflammatory therapies (Wang et al., 2018) *(Wang et al., 2018)*.
Production in Cell Suspension Cultures : Studies have explored the production of 2-(2-phenylethyl) chromones in cell suspension cultures of Aquilaria sinensis, highlighting the potential for controlled production of these compounds for various applications (Qi et al., 2005) *(Qi et al., 2005)*.
Pharmacokinetic Studies : The compound has been included in pharmacokinetic studies for understanding its behavior in biological systems, especially after oral administration, which is crucial for drug development and clinical applications (Xie et al., 2021) *(Xie et al., 2021)*.
Antibacterial Activities : Some derivatives of 2-(2-phenylethyl)chromone have demonstrated significant antibacterial activities, particularly against Staphylococcus aureus, including MRSA (methicillin-resistant Staphylococcus aureus) (Lei et al., 2018) *(Lei et al., 2018)*.
Properties
| 92911-82-5 | |
Molecular Formula |
C18H16O3 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)ethyl]chromen-4-one |
InChI |
InChI=1S/C18H16O3/c1-20-14-9-6-13(7-10-14)8-11-15-12-17(19)16-4-2-3-5-18(16)21-15/h2-7,9-10,12H,8,11H2,1H3 |
InChI Key |
ZQBJPQZBIGVILA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCC2=CC(=O)C3=CC=CC=C3O2 |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=CC(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


